molecular formula C16H16N2O2S B2924698 5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole CAS No. 401595-06-0

5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2924698
CAS No.: 401595-06-0
M. Wt: 300.38
InChI Key: OSMBPIDSSSRSOX-UHFFFAOYSA-N
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Description

5-Methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core structure

Safety and Hazards

The safety data sheet for 5-methoxy-2-mercapto benzimidazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the wide range of biological activities of benzimidazole derivatives, there is still an interest in the synthesis of substituted 2-mercapto benzimidazole derivatives for obtaining newly active biological compounds . This opens up promising research challenges in the field of medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

The primary targets of the compound 5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole are currently unknown. This compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions

Biochemical Analysis

Biochemical Properties

It has been confirmed as an efficient tyrosinase inhibitor This suggests that it may interact with enzymes such as tyrosinase and potentially other proteins and biomolecules

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 5-methoxy-2-mercaptobenzimidazole with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) can be employed.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-Methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-benzimidazolethiol
  • 2-Mercaptobenzimidazole
  • 5-Methoxy-2-methylbenzothiazole

Uniqueness

5-Methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of both methoxy and thioether groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

6-methoxy-2-[(2-methoxyphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-19-12-7-8-13-14(9-12)18-16(17-13)21-10-11-5-3-4-6-15(11)20-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMBPIDSSSRSOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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